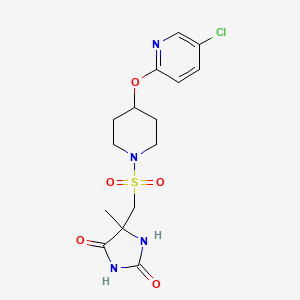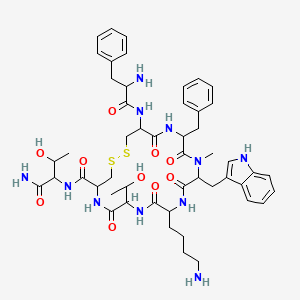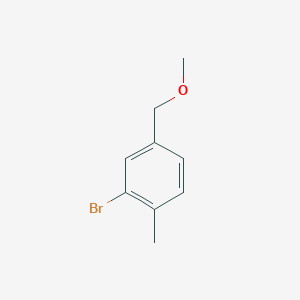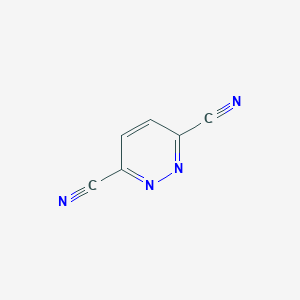
3,6-Pyridazinedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Pyridazinedicarbonitrile is a solid compound with the chemical formula C6H2N4. It belongs to the class of pyridazine derivatives and contains two cyano groups (-CN) attached to the pyridazine ring. This compound is known for its high thermal stability and is typically found as colorless crystals at room temperature .
Métodos De Preparación
3,6-Pyridazinedicarbonitrile is generally synthesized through organic synthesis methods. One common synthetic route involves the reaction of 3,6-dicarbomethoxypyridazine with phosphorus oxychloride (POCl3) in dimethylformamide (DMF). The reaction mixture is stirred at ambient temperature, followed by the addition of water and extraction with chloroform. The resulting product is then recrystallized to obtain pure this compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
3,6-Pyridazinedicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups into other functional groups such as amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,6-Pyridazinedicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,6-Pyridazinedicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with proteins and enzymes, leading to modifications that alter their function. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
3,6-Pyridazinedicarbonitrile can be compared with other pyridazine derivatives such as:
3,6-Dichloropyridazine: This compound has chlorine atoms instead of cyano groups and exhibits different reactivity and applications.
3,6-Dihydroxypyridazine: With hydroxyl groups, this derivative has distinct chemical properties and uses.
3,6-Dicarbomethoxypyridazine: This compound is a precursor in the synthesis of this compound and has its own unique applications.
The uniqueness of this compound lies in its cyano groups, which provide specific reactivity and versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C6H2N4 |
|---|---|
Peso molecular |
130.11 g/mol |
Nombre IUPAC |
pyridazine-3,6-dicarbonitrile |
InChI |
InChI=1S/C6H2N4/c7-3-5-1-2-6(4-8)10-9-5/h1-2H |
Clave InChI |
TWVXZCVMVUJDBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


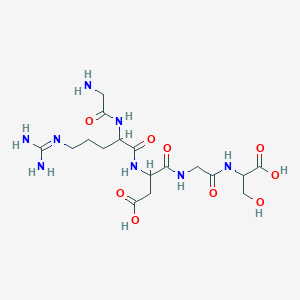

![(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate](/img/structure/B12105748.png)
![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12105757.png)
![3-[2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione](/img/structure/B12105762.png)

![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)
